

# "Oxepan-2-one-d6" CAS number and molecular weight

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## Compound of Interest

Compound Name: Oxepan-2-one-d6

Cat. No.: B15140555

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## In-Depth Technical Guide to Oxepan-2-one-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the isotopically labeled compound **Oxepan-2-one-d6**, also known as  $\epsilon$ -Caprolactone-3,3,4,4,5,5-d6. This deuterated analog of oxepan-2-one ( $\epsilon$ -caprolactone) is a valuable tool in various research and development applications, particularly in the fields of polymer chemistry and drug delivery. Its isotopic purity allows for precise tracking and quantification in complex biological and chemical systems.

## Core Compound Data

The key quantitative data for **Oxepan-2-one-d6** are summarized in the table below, providing a clear reference for researchers.

Property	Value
Chemical Name	Oxepan-2-one-d6
Synonym	$\epsilon$ -Caprolactone-3,3,4,4,5,5-d6
CAS Number	1219802-08-0[1][2]
Molecular Formula	$C_6H_4D_6O_2$ [2][3]
Molecular Weight	Approximately 120.18 g/mol [2][3]

## Synthesis and Experimental Protocols

The primary route for the synthesis of **Oxepan-2-one-d6** is the Baeyer-Villiger oxidation of a deuterated precursor, cyclohexanone-d10. This established reaction is adapted for the production of the deuterated variant by utilizing a deuterated starting material.

### Experimental Protocol: Synthesis of Oxepan-2-one-d6 via Baeyer-Villiger Oxidation

This protocol outlines the general steps for the synthesis of **Oxepan-2-one-d6**. Researchers should consult specific literature for precise reaction conditions and optimization.

#### Materials:

- Cyclohexanone-d10 (deuterated precursor)
- Peroxyacid (e.g., peracetic acid, m-CPBA)
- Anhydrous solvent (e.g., dichloromethane, chloroform)
- Sodium bicarbonate solution (for quenching)
- Anhydrous magnesium sulfate (for drying)
- Silica gel for column chromatography (for purification)
- Rotary evaporator
- Standard laboratory glassware

#### Procedure:

- Dissolve cyclohexanone-d10 in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.

- Slowly add the peroxyacid to the cooled solution while stirring. The reaction is exothermic and the temperature should be carefully monitored.
- Allow the reaction to proceed at a controlled temperature (typically between 0°C and room temperature) for a specified duration. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the excess peroxyacid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure **Oxepan-2-one-d6**.
- Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Applications in Polymer Chemistry: Ring-Opening Polymerization

**Oxepan-2-one-d6** is a key monomer for the synthesis of deuterated poly( $\epsilon$ -caprolactone) (PCL-d6). The ring-opening polymerization (ROP) is the most common method to achieve this. The resulting PCL-d6 is a valuable tool in drug delivery research, allowing for the precise tracking of polymer degradation and drug release kinetics.

## Experimental Protocol: Ring-Opening Polymerization of Oxepan-2-one-d6

The following is a general protocol for the ROP of **Oxepan-2-one-d6**. The choice of initiator and catalyst can be varied to control the molecular weight and polydispersity of the resulting polymer.

## Materials:

- **Oxepan-2-one-d6** (monomer)
- Initiator (e.g., benzyl alcohol, 1-dodecanol)
- Catalyst (e.g., stannous octoate ( $\text{Sn}(\text{Oct})_2$ ), diphenyl phosphate (DPP))
- Anhydrous toluene (solvent)
- Methanol (for precipitation)
- Schlenk flask and line
- Magnetic stirrer and heating mantle

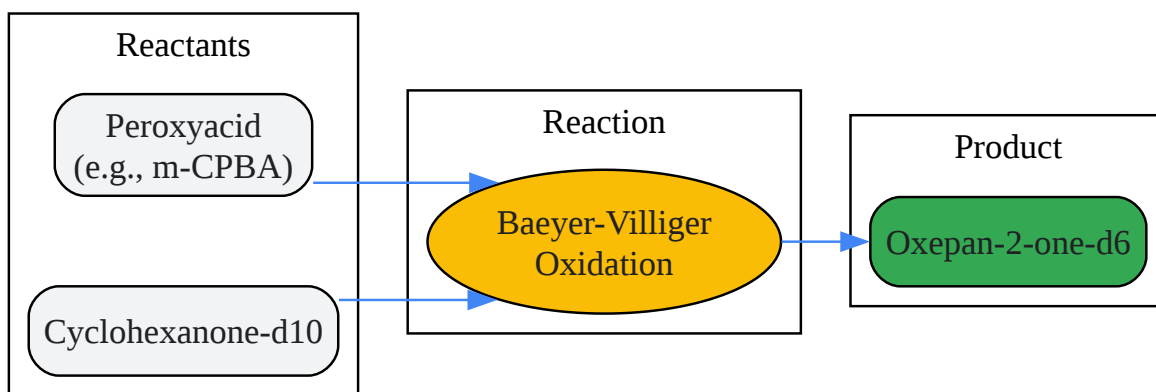
## Procedure:

- Thoroughly dry all glassware and reagents to prevent premature termination of the polymerization.
- In a Schlenk flask under an inert atmosphere, add the desired amounts of **Oxepan-2-one-d6**, initiator, and catalyst dissolved in anhydrous toluene.
- Heat the reaction mixture to the desired temperature (typically between 110°C and 130°C) with constant stirring.
- Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them by  $^1\text{H}$  NMR to determine monomer conversion.
- Once the desired conversion is reached, quench the reaction by cooling the flask to room temperature and exposing it to air.
- Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol with vigorous stirring.

- Collect the precipitated deuterated poly( $\epsilon$ -caprolactone) by filtration and dry it under vacuum to a constant weight.
- Characterize the resulting polymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC), and confirm its deuteration and structure using  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy.

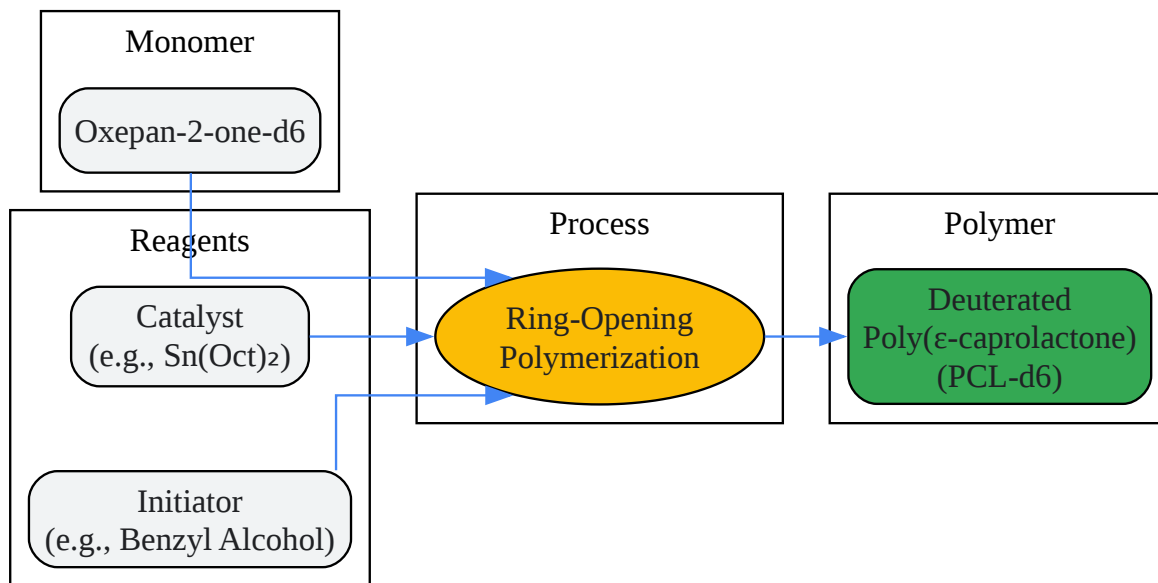
## Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in this guide.



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Synthesis of **Oxepan-2-one-d6**.



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Ring-Opening Polymerization Workflow.

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## References

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